molecular formula C11H8N2O6 B13698320 Methyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate

Methyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate

Cat. No.: B13698320
M. Wt: 264.19 g/mol
InChI Key: YLMHBGZFDXRVIK-UHFFFAOYSA-N
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Description

Methyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxy-3-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization under acidic conditions to yield the isoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

Methyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

  • Methyl 5-(4-Nitrophenyl)isoxazole-3-carboxylate
  • 3-Hydroxy-5-methylisoxazole
  • Ethanone, 1-(4-hydroxy-3-nitrophenyl)-

Comparison: Methyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate is unique due to the presence of both hydroxy and nitro groups on the phenyl ring.

Properties

Molecular Formula

C11H8N2O6

Molecular Weight

264.19 g/mol

IUPAC Name

methyl 5-(4-hydroxy-3-nitrophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H8N2O6/c1-18-11(15)7-5-10(19-12-7)6-2-3-9(14)8(4-6)13(16)17/h2-5,14H,1H3

InChI Key

YLMHBGZFDXRVIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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